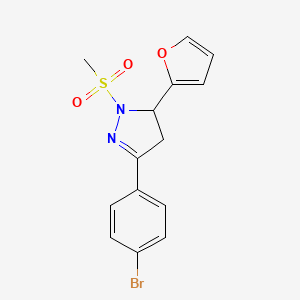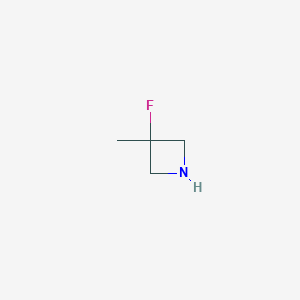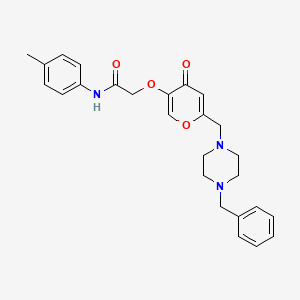![molecular formula C16H16ClN5 B2433062 1-(2-氯苯基)-N-环戊基-1H-吡唑并[3,4-d]嘧啶-4-胺 CAS No. 1171706-06-1](/img/structure/B2433062.png)
1-(2-氯苯基)-N-环戊基-1H-吡唑并[3,4-d]嘧啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a complex organic molecule. It belongs to the class of organic compounds known as pyrazolopyrimidines . These compounds are characterized by a fused pyrazole and pyrimidine ring structure .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been reported in various studies. One method involves ultrasonic-assisted synthesis, which uses a Huisgen 1,3-dipolar cycloaddition reaction . Another method involves a one-flask procedure, which has been described as a plausible mechanism for the synthesis of pyrazolo[3,4-d]pyrimidines .Molecular Structure Analysis
The molecular structure of pyrazolopyrimidines is characterized by a fused pyrazole and pyrimidine ring structure . The structure of the compound can be confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
Pyrazolopyrimidines have been found to exhibit various chemical reactions. They have been synthesized using one-pot multicomponent reactions . The reactions involve the use of various reagents and catalysts, and the products have been found to exhibit significant biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structure and the nature of its constituent atoms and groups. The compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .科学研究应用
治疗潜力
吡啶并嘧啶衍生物,包括该化合物,已显示出治疗潜力,并已被批准用作治疗剂 。 它们采用不同的方案合成,并已针对其在开发新疗法中的潜力进行了研究 .
抗癌剂
吡啶并[2,3-d]嘧啶具有广泛的活性,包括抗肿瘤活性 。 它们已针对其针对各种癌症靶点的潜力进行了研究,包括酪氨酸激酶、细胞外调节蛋白激酶 – ABL 激酶、磷脂酰肌醇 3 激酶、雷帕霉素的哺乳动物靶点、p38 丝裂原活化蛋白激酶、BCR-ABL、二氢叶酸还原酶、细胞周期蛋白依赖性激酶、磷酸二酯酶、KRAS 和成纤维细胞生长因子受体 .
抑制 RIPK1
一些类似于该化合物的化合物已显示出对 RIPK1 的有效抑制,RIPK1 是一种参与坏死性凋亡(一种程序性细胞死亡形式)的蛋白激酶 。 这些化合物可以有效地保护细胞免受坏死性凋亡,并减轻肿瘤细胞在体外和体内诱导的血管内皮细胞的坏死性细胞死亡 .
针对特定癌细胞系的抗肿瘤活性
1,2,3-三唑并[4,5-d]嘧啶衍生物,类似于该化合物,已在体外合成并评估了它们针对五种人类癌细胞系(MGC-803、MCF-7、EC-109、PC-3 和 Hela)的抗肿瘤活性 .
抗菌活性
吡唑并[3,4-d]嘧啶,包括该化合物,已显示出对革兰氏阳性细菌 S. aureus 和革兰氏阴性细菌大肠杆菌的抗菌活性 .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This inhibition disrupts the normal transition from the G1 phase to the S phase of the cell cycle, leading to cell cycle arrest . The compound also induces apoptosis, a form of programmed cell death .
Pharmacokinetics
The compound’s degree of lipophilicity allows it to diffuse easily into cells . This property enhances its bioavailability, allowing it to reach its target effectively . .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also shows moderate activity against HepG-2 with an IC50 range of (48–90 nM) .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of different halogens in the compound can affect its antitubercular activity . .
未来方向
The future directions in the research of pyrazolopyrimidines involve the design and synthesis of new derivatives with improved biological activity. These compounds have potential applications in the treatment of various diseases, including cancer . Further studies are needed to fully understand their mechanism of action and to optimize their physical and chemical properties for therapeutic use .
生化分析
Biochemical Properties
1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been found to interact with a variety of enzymes and proteins. For instance, it has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation . This interaction is believed to be due to the compound’s ability to fit into the active site of the enzyme, forming essential hydrogen bonds .
Cellular Effects
In cellular studies, 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has demonstrated potent cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with CDK2. The compound fits well into the active site of CDK2, forming essential hydrogen bonds . This interaction results in the inhibition of the enzyme, which in turn disrupts cell cycle progression and induces apoptosis .
Temporal Effects in Laboratory Settings
While specific temporal effects of 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have not been reported, compounds of the pyrazolo[3,4-d]pyrimidine class have been noted for their stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(2-chlorophenyl)-N-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in animal models have not been specifically reported. Related compounds have shown dose-dependent effects in various studies .
Metabolic Pathways
Given its structural similarity to other pyrazolo[3,4-d]pyrimidines, it may be involved in similar metabolic processes .
Transport and Distribution
Related compounds have been shown to interact with various transporters and binding proteins .
属性
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopentylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5/c17-13-7-3-4-8-14(13)22-16-12(9-20-22)15(18-10-19-16)21-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQCHFSYVLRQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)urea](/img/structure/B2432981.png)

![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2432984.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2432985.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2432986.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2432990.png)
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2432991.png)
![(E)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2432992.png)
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2432995.png)

![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![5-(2-Thienylsulfonyl)-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2433000.png)
